An In-Depth Technical Guide to 2-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide: Properties, Synthesis, and Therapeutic Potential
An In-Depth Technical Guide to 2-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide: Properties, Synthesis, and Therapeutic Potential
This technical guide provides a comprehensive overview of 2-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide, a compound of interest for researchers, medicinal chemists, and drug development professionals. This document details its chemical properties, structure, a robust synthesis protocol, and explores its potential therapeutic applications, particularly as a modulator of the NRF2 signaling pathway.
Introduction and Compound Profile
2-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is a synthetic organic compound featuring a brominated benzamide moiety linked to a sulfolane ring. The presence of the electron-withdrawing sulfone group and the brominated aromatic ring suggests unique electronic and biological properties, making it a target for further investigation in medicinal chemistry.
Physicochemical Properties
| Property | Value |
| CAS Number | 303016-10-6 |
| Molecular Formula | C₁₁H₁₂BrNO₃S |
| Molecular Weight | 334.19 g/mol |
| Appearance | Expected to be a solid |
| Solubility | Expected to be soluble in polar aprotic solvents like DMSO, DMF, and acetone.[1][2] |
| Melting Point | Not reported, but expected to be relatively high due to the amide and sulfone functional groups. |
Chemical Structure and Spectroscopic Characteristics
The structure of 2-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide combines a rigid aromatic core with a flexible, polar heterocyclic system. The amide linkage provides a key hydrogen bond donor and acceptor site, crucial for potential biological interactions.
Structure:
Caption: Proposed two-step synthesis workflow.
Step 1: Synthesis of 2-Bromobenzoyl Chloride
This intermediate is prepared from 2-bromobenzoic acid.
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Materials: 2-bromobenzoic acid, thionyl chloride (or oxalyl chloride), and an inert solvent like toluene or dichloromethane. [3]* Procedure:
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Suspend 2-bromobenzoic acid in the chosen inert solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
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Slowly add a molar excess (typically 1.5-2.0 equivalents) of the chlorinating agent to the suspension.
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Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).
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After cooling to room temperature, remove the excess chlorinating agent and solvent under reduced pressure.
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The crude 2-bromobenzoyl chloride can be purified by distillation under high vacuum. [4]
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Step 2: Amide Coupling to Yield the Final Product
This step utilizes the Schotten-Baumann reaction conditions. [5][6][7]
-
Materials: 2-bromobenzoyl chloride, 3-aminotetrahydrothiophene-1,1-dioxide, a suitable organic solvent (e.g., dichloromethane or diethyl ether), and an aqueous solution of a base (e.g., 10% sodium hydroxide).
-
Procedure:
-
Dissolve 3-aminotetrahydrothiophene-1,1-dioxide in the aqueous base solution in a flask.
-
In a separate flask, dissolve 2-bromobenzoyl chloride in the organic solvent.
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Cool both solutions in an ice bath.
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Slowly add the solution of 2-bromobenzoyl chloride to the vigorously stirred solution of the amine and base.
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Continue stirring at room temperature for 1-2 hours after the addition is complete.
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Separate the organic layer, wash with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
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Potential Applications in Drug Discovery: Targeting the NRF2 Pathway
The structural motifs within 2-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide, particularly the sulfone-containing ring, are found in compounds investigated as modulators of the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway. [8]
The NRF2-KEAP1 Signaling Pathway
NRF2 is a master regulator of the cellular antioxidant response. [9][10]Under normal conditions, it is kept inactive in the cytoplasm by binding to Kelch-like ECH-associated protein 1 (KEAP1). When cells are exposed to oxidative stress, NRF2 dissociates from KEAP1, translocates to the nucleus, and activates the transcription of a wide array of cytoprotective genes. [10][11]
Caption: Simplified NRF2-KEAP1 signaling pathway.
Therapeutic Relevance
Dysregulation of the NRF2 pathway is implicated in a host of human diseases characterized by oxidative stress and inflammation, including:
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Neurodegenerative Diseases: Alzheimer's, Parkinson's, and Huntington's diseases. [12]* Chronic Obstructive Pulmonary Disease (COPD) and Asthma. [13][14]* Cardiovascular Diseases. [9]* Chronic Kidney Disease. [9]* Cancer: While NRF2 activation is generally protective, in established tumors it can promote chemoresistance, making NRF2 inhibitors also a therapeutic goal in oncology. [9][15] Compounds containing the 3-aminotetrahydrothiophene 1,1-dioxide scaffold have been identified as non-electrophilic NRF2 activators. [8]This is significant because many known NRF2 activators are electrophilic and can have off-target effects. [10][12]The development of non-electrophilic activators is therefore a key area of research. 2-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide, as a derivative of this scaffold, represents a promising candidate for investigation as a novel, non-electrophilic NRF2 activator with potential therapeutic applications in diseases driven by oxidative stress.
Conclusion
2-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is a compound with significant potential for further research and development. Its synthesis is achievable through well-established chemical transformations. The structural similarities to known non-electrophilic NRF2 activators position it as a compelling candidate for screening in assays related to oxidative stress and inflammation. This guide provides the foundational chemical knowledge and a rationale for its further exploration by the scientific community.
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